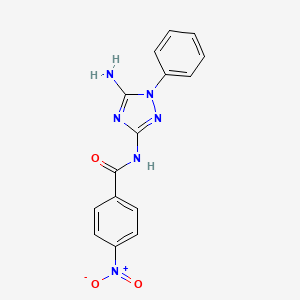![molecular formula C13H20N4O2 B5519905 3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5519905.png)
3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the class of tetrahydro[1,2,4]triazolo[4,3-a]pyrazines. These compounds are notable for their diverse applications, primarily in medicinal chemistry due to their unique chemical structure and properties.
Synthesis Analysis
The synthesis of tetrahydro[1,2,4]triazolo[4,3-a]pyrazines and related compounds typically involves methods such as palladium-copper catalysis and one-pot reactions. These methods utilize a broad range of substrates and have been demonstrated to be applicable for the synthesis of optically active products. Specific methodologies include reactions like cyclocondensation, which can lead to various substituted products (Chowdhury et al., 2011).
Molecular Structure Analysis
The molecular structure of these compounds often involves complex ring systems, which can include triazole, pyrazine, and pyridine rings. These structures are determined using spectroscopic methods like NMR and NOE measurements. The intricate structures are key to the compound's biological activities and properties (Desenko et al., 1998).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, substitutions, and oxidations. Their reactivity is influenced by the presence of functional groups and the steric factors of the fused ring systems. The reactivity can be tailored for specific applications, particularly in the development of pharmaceutical agents (Mohapatra et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's behavior in different environments. These properties are crucial for the compound's applications in synthesis and formulation (Letavic et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are central to the compound's use in various chemical reactions. Understanding these properties allows for the rational design of derivatives with enhanced or desired biological activities (Palysaeva et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Innovative Synthetic Routes
Research has explored the cyclocondensation reactions leading to the creation of complex molecules like 3,5-dimethyl-7-(tetrahydro-2H-pyran-4-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine. For instance, the work by Desenko et al. (1998) demonstrated cyclocondensation processes to yield novel triazolo and pyrazine derivatives, indicating a broad interest in synthesizing and understanding the structural aspects of such compounds (Desenko, S., Komykhov, S. A., Orlov, V., & Meier, H., 1998).
Chemical Modifications and Derivatives
Studies have also focused on the modification of the core structure to synthesize new derivatives with potential biological activities. For example, Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, demonstrating the chemical versatility and potential for targeted biological properties of compounds related to the original chemical structure (Hassan, S. Y., 2013).
Potential Biological Activities
Antimicrobial and Anticancer Properties
The synthesis and evaluation of compounds for antimicrobial and anticancer activities have been significant areas of research. For instance, the study by Hassan (2013) evaluated the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives, indicating the potential for these compounds to serve as leads for developing new antimicrobial agents. Similarly, Pei et al. (2022) synthesized [1,2,4] triazole [4,3-b] [1,2,4,5] tetrazine derivatives and screened them for anticancer activity, highlighting the potential therapeutic applications of these chemical structures (Pei, T., Zhang, X., Yang, Z., Ke, Z., Shi, Q., Mao, Q., Gong, S., Zeng, H., Xu, F., & Xu, D., 2022).
Pharmacokinetic Optimization
The development of novel antagonists with improved pharmacokinetic profiles has been another focus area. Letavic et al. (2017) described the synthesis and characterization of novel P2X7 antagonists, including modifications to 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, showcasing efforts to optimize compounds for better physiological properties and therapeutic potential (Letavic, M., Savall, B., Allison, B., Aluisio, L., Andrés, J., De Angelis, M., Ao, H., Beauchamp, D. A., Bonaventure, P., Bryant, S., Carruthers, N., Ceusters, M., Coe, K., Dvorak, C., Fraser, I., Gelin, C. F., Koudriakova, T., Liang, J. T., Lord, B., Lovenberg, T., Otieno, M., Schoetens, F., Swanson, D. M., Wang, Q., Wickenden, A., & Bhattacharya, A., 2017).
Propiedades
IUPAC Name |
(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9-7-16(8-12-15-14-10(2)17(9)12)13(18)11-3-5-19-6-4-11/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGSGOKYSDPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![methyl 4-{[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5519832.png)
![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)
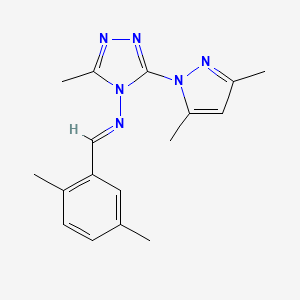
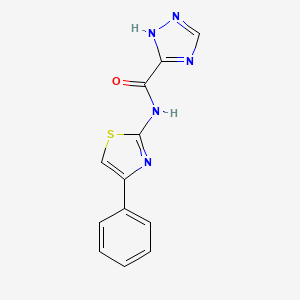
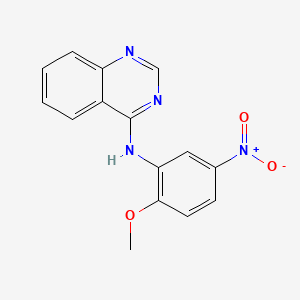
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(2-methoxyphenyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5519875.png)
![6-(2-chlorophenyl)-7-methyl-8-oxo-N-[2-(1,3-thiazol-2-yl)ethyl]-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5519879.png)
![4-phenoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519880.png)
![1-(2-biphenylyl)-4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519883.png)
![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
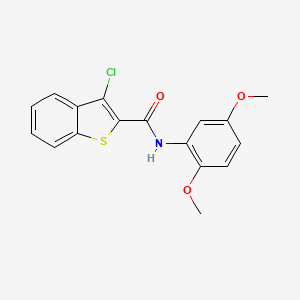
![N-[(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5519895.png)
